Regioisomeric Fluorine Substitution as a Conformational and Pharmacophoric Determinant: ortho-F vs. para-F Urea Phenyl Ring
In the CCR3 antagonist pyrrolidinyl phenylurea series, the position of fluorine substitution on the urea phenyl ring directly correlates with antagonistic potency. The optimized lead compound 1 (with a 4-fluorophenyl urea terminus) exhibited an IC₅₀ of 4.9 nM in CCR3 binding assays, whereas further structural modifications that altered the aryl substitution pattern yielded a 2.8-fold potency improvement to 1.7 nM for compound 32 [1]. CAS 894029-05-1 bears a 2-fluorophenyl urea terminus—a distinct ortho-substitution pattern relative to the para-substituted comparator CAS 894029-19-7. Ortho-fluorine substitution constrains the rotational freedom of the urea-phenyl bond and alters the spatial orientation of the urea NH donor relative to the putative receptor hydrogen-bond acceptor, a feature exploited in the FPRL1 agonist patent where ortho-substituted variants are explicitly claimed as active embodiments [2]. While no published IC₅₀ exists for CAS 894029-05-1, the documented sensitivity of this scaffold to fluorine positional isomerism provides a mechanistically grounded rationale for selecting the ortho-fluoro variant over the para-fluoro regioisomer when exploring novel chemotypes or when ortho-substitution is desired to reduce metabolic N-dealkylation susceptibility.
| Evidence Dimension | Fluorine substitution position on urea phenyl ring and associated CCR3 IC₅₀ sensitivity |
|---|---|
| Target Compound Data | 2-fluorophenyl (ortho-F) substitution on urea terminus; specific IC₅₀ not publicly disclosed |
| Comparator Or Baseline | Optimized lead compound 1: 4-fluorophenyl (para-F) urea terminus, IC₅₀ = 4.9 nM; Compound 32: IC₅₀ = 1.7 nM (para-substituted with hydroxyethoxy extension) [1] |
| Quantified Difference | SAR demonstrates ≥2.8-fold potency variation driven by aryl substitution changes within the series |
| Conditions | CCR3 receptor binding assay; recombinant human CCR3; PMID 23046963 [1] |
Why This Matters
Procuring CAS 894029-05-1 rather than its para-fluoro regioisomer (CAS 894029-19-7) provides a structurally distinct ortho-fluorine pharmacophore that may confer unique receptor interactions or metabolic stability advantages when used as a chemical probe or library diversification element.
- [1] Nitta A, Iura Y, Inoue H, et al. Pyrrolidinyl phenylurea derivatives as novel CCR3 antagonists. Bioorg Med Chem Lett. 2012;22(22):6876-6881. doi:10.1016/j.bmcl.2012.09.035 View Source
- [2] Kyorin Pharmaceutical Co., Ltd. Urea derivative or pharmacologically acceptable salt thereof. US Patent US20200010415A1. Published January 9, 2020. View Source
